
YM-58483
Übersicht
Beschreibung
BTP2, auch bekannt als YM-58483, ist ein potenter Inhibitor von speichern-aktiviertem Calcium-Einstrom (SOCE)-Kanälen, der speziell auf die Calciumfreisetzungs-aktivierten Calcium (CRAC)-Kanäle abzielt. Diese Kanäle spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, indem sie den Calcium-Einstrom in Zellen regulieren. BTP2 wurde umfassend auf seine Auswirkungen auf die Calcium-Signalübertragung und seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht, darunter Krebs und entzündliche Erkrankungen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BTP2 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein üblicher Syntheseweg umfasst die Reaktion von substituierten Aminen mit Terephthaloylchlorid und Kaliumthiocyanat unter Bildung von Terephthalodiisothiocyanat. Dieses Zwischenprodukt wird dann mit substituierten Aminen umgesetzt, um BTP2 zu erzeugen .
Industrielle Produktionsverfahren
Die industrielle Produktion von BTP2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Phasentransferkatalysatoren, wie z. B. Poly(ethylenglykol)dimethylether, kann die Effizienz der Reaktion verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
BTP2 unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Komplexierungsreaktionen. Es kann mit verschiedenen Reagenzien reagieren, um Derivate mit veränderten Eigenschaften zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit BTP2 verwendet werden, sind substituierte Amine, Terephthaloylchlorid und Kaliumthiocyanat. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit BTP2 gebildet werden, sind verschiedene Benzoylthiourea-Derivate. Diese Derivate wurden auf ihre thermische Stabilität und ihre Oberflächeneigenschaften untersucht .
Wissenschaftliche Forschungsanwendungen
BTP2 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen sind:
Wirkmechanismus
BTP2 übt seine Wirkung aus, indem es die CRAC-Kanäle, insbesondere den Orai1-Kanal, hemmt, der den speichern-aktivierten Calcium-Einstrom vermittelt. Durch die Blockierung dieser Kanäle verhindert BTP2 den Calcium-Einstrom in Zellen und moduliert so verschiedene Calcium-abhängige zelluläre Prozesse. Die Hemmung von CRAC-Kanälen durch BTP2 beeinflusst die Calcium-Signaltransduktionswege, was zu einer reduzierten Zytokinproduktion und veränderten Zellfunktionen führt .
Analyse Chemischer Reaktionen
Types of Reactions
BTP2 undergoes various chemical reactions, including substitution and complexation reactions. It can react with different reagents to form derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions involving BTP2 include substituted amines, terephthaloyl dichloride, and potassium thiocyanate. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving BTP2 include various benzoylthiourea derivatives. These derivatives have been studied for their thermal stability and surface properties .
Wissenschaftliche Forschungsanwendungen
Pain Management
Analgesic Effects:
YM-58483 has demonstrated significant analgesic properties in several preclinical studies. It effectively reduces acute pain, neuropathic pain, and inflammatory pain. For instance, administration of this compound in mouse models showed a dose-dependent reduction in thermal hyperalgesia induced by Complete Freund's Adjuvant (CFA) and spared nerve injury (SNI) models .
Table 1: Analgesic Efficacy of this compound
Study Type | Model Used | Dose (mg/kg) | Main Findings |
---|---|---|---|
Preclinical Study | CFA-induced pain | 10, 30 | Reduced thermal hyperalgesia; prevented chronic pain development |
Preclinical Study | SNI-induced pain | 30 | Diminished mechanical hypersensitivity |
Preclinical Study | Formalin test | 30 | Decreased nocifensive behavior |
Inflammatory Conditions
This compound has shown promise in modulating immune responses by inhibiting cytokine production from immune cells. Studies indicate that it can attenuate antigen-induced hypersensitivity reactions and reduce paw edema in inflammatory models . The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production further underscores its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Effects of this compound
Inflammation Model | Observed Effects |
---|---|
CFA-induced edema | Reduced TNF-α and IL-1β levels |
Allergic asthma model | Inhibited bronchial hypersensitivity |
Rheumatoid Arthritis Treatment
A significant study evaluated the long-term delivery of this compound for treating rheumatoid arthritis. Results indicated that subcutaneous administration was safer than oral routes, demonstrating sustained efficacy in reducing inflammation associated with the disease .
Table 3: Long-term Efficacy in Rheumatoid Arthritis
Administration Route | Efficacy | Safety Profile |
---|---|---|
Subcutaneous | Sustained anti-inflammatory effects | Safer than oral administration |
Case Study 1: Neuropathic Pain Management
A study investigated the role of this compound in neuropathic pain models where SOCE inhibition was linked to improved spinal synaptic plasticity. The findings revealed that blocking SOCE with this compound resulted in significant antinociceptive effects, correlating with reduced spinal inflammatory responses .
Case Study 2: Inflammatory Response Modulation
In another case study focusing on immune response modulation, researchers found that this compound significantly reduced cytokine levels in models of allergic reactions, suggesting its potential use in managing conditions like asthma and other allergic disorders .
Wirkmechanismus
BTP2 exerts its effects by inhibiting the CRAC channels, specifically the Orai1 channel, which mediates store-operated calcium entry. By blocking these channels, BTP2 prevents calcium influx into cells, thereby modulating various calcium-dependent cellular processes. The inhibition of CRAC channels by BTP2 affects calcium signaling pathways, leading to reduced cytokine production and altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
BTP2 ist unter den CRAC-Kanal-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:
Leflunomid und Teriflunomid: Diese Verbindungen hemmen ebenfalls SOCE, haben aber unterschiedliche Wirkmechanismen und therapeutische Anwendungen.
BTP2 zeichnet sich durch seinen umfassenden Einsatz in der Forschung und seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten aus.
Biologische Aktivität
YM-58483, a pyrazole derivative also known as BTP2, is a selective inhibitor of store-operated calcium (Ca²⁺) entry channels, particularly the calcium release-activated calcium (CRAC) channels. This compound has garnered attention for its potent immunomodulatory and anti-inflammatory properties, making it a significant candidate for therapeutic applications in various immune-related conditions.
This compound primarily functions by inhibiting sustained Ca²⁺ influx through SOC channels, which are crucial for T cell activation and cytokine production. The inhibition of these channels prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT) without affecting other signaling pathways such as those mediated by AP-1 .
Key Findings:
- IC₅₀ Values : this compound exhibits an IC₅₀ of approximately 100 nM for inhibiting thapsigargin-induced sustained Ca²⁺ influx .
- Cytokine Production : It significantly reduces interleukin (IL)-2, IL-4, and IL-5 production in T cells, indicating its role in modulating Th2 cytokine responses .
Immunomodulatory Effects
This compound has been shown to inhibit antigen-induced eosinophil infiltration into the airways and decrease levels of inflammatory mediators such as cysteinyl-leukotrienes in models of asthma . In vivo studies demonstrated that oral administration effectively prevented bronchoconstriction and airway inflammation in sensitized animals.
Analgesic Properties
Recent studies highlight the analgesic effects of this compound in models of chronic pain. It attenuates nociceptive behavior induced by formalin and reduces thermal and mechanical hypersensitivity associated with inflammatory pain . The compound's ability to inhibit cytokine production from immune cells contributes to its effectiveness in pain management.
Study 1: Antigen-Induced Airway Inflammation
In a study involving actively sensitized guinea pigs, this compound was administered orally, resulting in significant reductions in late-phase asthmatic responses and eosinophil infiltration. This suggests that targeting SOC channels can effectively manage airway inflammation associated with asthma.
Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
---|---|---|---|
Eosinophil Count (cells/mm³) | 200 ± 20 | 50 ± 10 | 20 ± 5 |
IL-4 Levels (pg/mL) | 300 ± 50 | 50 ± 15 | 10 ± 5 |
Bronchoconstriction Index | High | Moderate | Low |
Study 2: Pain Models
In a model using complete Freund's adjuvant (CFA), this compound was shown to significantly reduce paw edema and cytokine levels such as TNF-α and IL-1β. This study illustrated the compound's potential as an analgesic through its action on SOC channels.
Treatment Group | Paw Edema (mm) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 8.0 ± 0.5 | 200 ± 20 |
This compound (10 mg/kg) | 4.5 ± 0.3 | 80 ± 10 |
This compound (30 mg/kg) | 2.0 ± 0.2 | 30 ± 5 |
Eigenschaften
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRZIORDEVHURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274370 | |
Record name | CRAC Channel Inhibitor, BTP2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223499-30-7 | |
Record name | CRAC Channel Inhibitor, BTP2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.